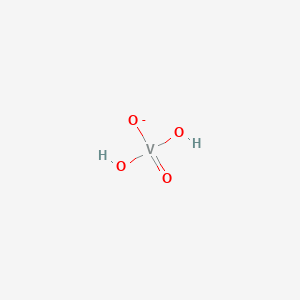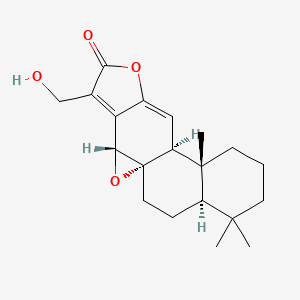
17-hydroxyjolkinolide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-hydroxyjolkinolide A is a diterpene lactone. It has a role as a metabolite.
Applications De Recherche Scientifique
Anti-Breast Cancer Activity
17-Hydroxyjolkinolide A, among other ent-abietane diterpenoids isolated from Euphorbia fischeriana, has been found to exhibit varying degrees of growth inhibition against various breast cancer cell lines, including MCF-10A, MCF-7, ZR-75-1, and MDA-MB-231. This suggests its potential role in the development of new anti-breast cancer drugs (Chen et al., 2022).
Extraction and Optimization Techniques
Optimized extraction techniques have been developed for 17-Hydroxyjolkinolide A from Euphorbia fischeriana. The optimal conditions for simultaneous extraction of 17-Hydroxyjolkinolide A and other related diterpenoids were determined to be an ethanol concentration of 100%, extraction temperature of 74°C, and an extraction time of 2.0 hours (Ma et al., 2019).
Anti-Inflammatory Properties
17-Hydroxyjolkinolide A derivatives, specifically HJB-1, have demonstrated effectiveness in inhibiting TNF-α, IL-1β, and IL-6 release in LPS-stimulated mouse peritoneal macrophages, suggesting potential anti-inflammatory applications. This inhibition was achieved by reducing NF-κB activation and MAPK phosphorylation (Pan et al., 2014).
Feeding Deterrent Properties
17-Hydroxyjolkinolide A has been identified as a feeding deterrent against grain storage insects like Tribolium castaneum and Sitophilus zeamais. This suggests its potential use in the protection of stored grain products (Geng et al., 2011).
Propriétés
Formule moléculaire |
C20H26O4 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(1S,3R,10S,11R,16R)-5-(hydroxymethyl)-11,15,15-trimethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one |
InChI |
InChI=1S/C20H26O4/c1-18(2)6-4-7-19(3)13(18)5-8-20-14(19)9-12-15(16(20)24-20)11(10-21)17(22)23-12/h9,13-14,16,21H,4-8,10H2,1-3H3/t13-,14+,16-,19-,20+/m1/s1 |
Clé InChI |
DIJWCRKTZVUBDY-PHJMNMFVSA-N |
SMILES isomérique |
C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2C=C5C(=C(C(=O)O5)CO)[C@H]3O4)(C)C |
SMILES canonique |
CC1(CCCC2(C1CCC34C2C=C5C(=C(C(=O)O5)CO)C3O4)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



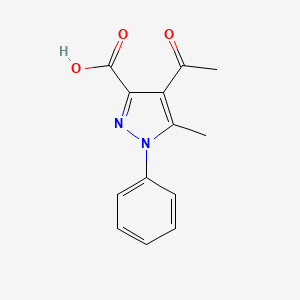
![(1R,2R,4R,6R,7R,8S,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-13-ethyl-9-[(4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-6-methoxy-2,4,6,8,10,14-hexamethyl-17-[3-(4-quinolyl)propylamino]-12,15-dioxa-17-azabicyclo[12.3.0]heptadecane-3,11,16-trione](/img/structure/B1235865.png)
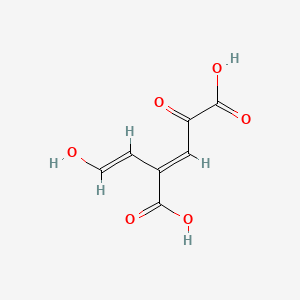



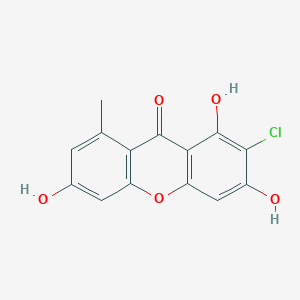
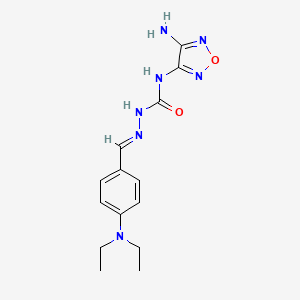
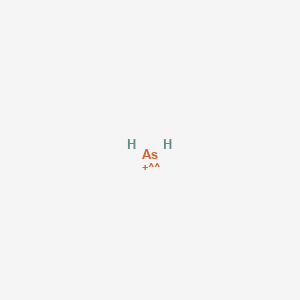
![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-4-methoxybenzamide](/img/structure/B1235880.png)

![1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane](/img/structure/B1235884.png)
